molecular formula C21H17ClN4S B12032436 4-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine

4-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B12032436
M. Wt: 392.9 g/mol
InChI Key: UPNZDSIREASDRI-UHFFFAOYSA-N
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Description

4-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyridine ring, and various substituents including a 2-chlorobenzyl group and a 4-methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative.

    Substitution Reactions: The 2-chlorobenzyl and 4-methylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, organometallic reagents, and other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Research indicates that 4-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine exhibits significant antifungal activity against various strains of fungi, including Candida and Aspergillus species. The mechanism involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.

Antimicrobial Properties

Studies have shown that this compound also possesses broad-spectrum antimicrobial properties. It has been effective against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics. The sulfanyl group is believed to enhance its activity by interacting with bacterial cell walls.

Anti-inflammatory Effects

Recent investigations suggest that this triazole derivative may have anti-inflammatory effects. It has been tested in animal models for conditions such as arthritis and has shown promise in reducing inflammation markers. This could lead to its use in therapeutic formulations for chronic inflammatory diseases.

Pesticide Development

The compound's unique structure allows it to function as a potential pesticide. Its efficacy against fungal pathogens in crops can help in developing environmentally friendly fungicides. Field trials indicate that it can reduce the incidence of crop diseases without harming beneficial insects.

Herbicidal Properties

Research has also explored its herbicidal properties, particularly against specific weed species that affect crop yield. The application of this compound in agricultural settings could lead to more sustainable farming practices by minimizing chemical runoff and enhancing crop resilience.

Polymer Chemistry

In material science, the incorporation of triazole compounds into polymer matrices has been studied for their potential to enhance mechanical properties and thermal stability. The unique bonding characteristics of triazoles can improve the durability of materials used in various industrial applications.

Coatings and Adhesives

The compound's properties are being investigated for use in coatings and adhesives. Its ability to form strong bonds at a molecular level makes it suitable for applications requiring high adhesion strength and resistance to environmental degradation.

Case Studies

  • Antifungal Efficacy Study :
    • A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of Candida albicans with an IC50 value significantly lower than standard antifungal agents .
  • Agricultural Field Trials :
    • Field trials conducted by agricultural researchers showed that applying this compound as a foliar spray reduced fungal infections in wheat crops by over 30%, leading to improved yields .
  • Material Durability Testing :
    • Research published in Materials Science & Engineering highlighted how incorporating this triazole into polymer composites enhanced their thermal stability by 15% compared to untreated polymers .

Mechanism of Action

The mechanism of action of 4-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-{5-[(2-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine: Similar structure but lacks the 4-methyl group on the phenyl ring.

    4-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the 4-methylphenyl group in 4-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine may confer unique properties, such as increased lipophilicity or altered biological activity, compared to similar compounds.

Biological Activity

The compound 4-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine belongs to the class of triazole derivatives known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C21H17ClN4S
  • Molecular Weight : 392.90448 g/mol
  • CAS Number : 443741-46-6

Biological Activity Overview

Triazole compounds have been extensively studied for their biological properties. The specific compound has demonstrated significant activities in various areas:

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial effects against a range of pathogens. The compound has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive31.25 µg/mL
Gram-negative62.5 µg/mL

The presence of the 2-chlorobenzyl group is believed to enhance the antimicrobial efficacy by disrupting bacterial cell membranes or inhibiting essential protein synthesis .

2. Anticancer Activity

The anticancer potential of triazole derivatives has garnered attention in recent years. Studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms.

Cancer Cell LineIC50 Value (µM)
HCT-116 (Colon)6.2
T47D (Breast)27.3

The mechanism of action may involve interference with signaling pathways that regulate cell growth and apoptosis, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial : Disruption of cell membrane integrity and inhibition of protein synthesis.
  • Anticancer : Modulation of pathways involved in cell cycle regulation and apoptosis.

Case Studies

Several studies have highlighted the biological activity of similar triazole compounds:

  • Study on Antimicrobial Effects : A comparative analysis demonstrated that triazole derivatives showed varying degrees of antibacterial activity, with some compounds exhibiting MIC values lower than traditional antibiotics .
  • Research on Anticancer Properties : A study involving the synthesis and testing of triazole-thiones indicated promising results against various cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

Properties

Molecular Formula

C21H17ClN4S

Molecular Weight

392.9 g/mol

IUPAC Name

4-[5-[(2-chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H17ClN4S/c1-15-6-8-18(9-7-15)26-20(16-10-12-23-13-11-16)24-25-21(26)27-14-17-4-2-3-5-19(17)22/h2-13H,14H2,1H3

InChI Key

UPNZDSIREASDRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)C4=CC=NC=C4

Origin of Product

United States

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